ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate
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Overview
Description
Ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted pteridines depending on the reagents used.
Scientific Research Applications
Ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate can be compared with other pteridine derivatives, such as:
Folic Acid: A vital vitamin involved in DNA synthesis and repair.
Biopterin: A cofactor for various enzymatic reactions in the body.
Methotrexate: A chemotherapeutic agent that inhibits dihydrofolate reductase.
Properties
CAS No. |
10570-38-4 |
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Molecular Formula |
C15H13N5O3 |
Molecular Weight |
311.30 g/mol |
IUPAC Name |
ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate |
InChI |
InChI=1S/C15H13N5O3/c1-2-23-15(22)10-14(21)20-13-9(17-10)11(16)18-12(19-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,16,18,19,20,21) |
InChI Key |
SQWSJNUBYONZOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N=C(N=C2NC1=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
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